molecular formula C9H6ClN3O2 B13289511 4-Chloro-6-methylpyrido[2,3-d]pyrimidine-7-carboxylic acid

4-Chloro-6-methylpyrido[2,3-d]pyrimidine-7-carboxylic acid

Cat. No.: B13289511
M. Wt: 223.61 g/mol
InChI Key: MXPWFNSWLRCSGD-UHFFFAOYSA-N
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Description

4-Chloro-6-methylpyrido[2,3-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that contains both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methylpyrido[2,3-d]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the condensation of a pyridine derivative with a pyrimidine derivative under specific conditions. For example, the reaction of 4-chloro-6-methylpyrimidine with a suitable carboxylic acid derivative can yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method has been shown to be effective in producing pyrrolo[2,3-d]pyrimidine derivatives, which are structurally similar to this compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methylpyrido[2,3-d]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[2,3-d]pyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-6-methylpyrido[2,3-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-methylpyrido[2,3-d]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups at positions 4 and 6, respectively, contribute to its reactivity and potential as a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C9H6ClN3O2

Molecular Weight

223.61 g/mol

IUPAC Name

4-chloro-6-methylpyrido[2,3-d]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C9H6ClN3O2/c1-4-2-5-7(10)11-3-12-8(5)13-6(4)9(14)15/h2-3H,1H3,(H,14,15)

InChI Key

MXPWFNSWLRCSGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=CN=C2Cl)N=C1C(=O)O

Origin of Product

United States

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